molecular formula C18H11ClF2N4S B11058784 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058784
M. Wt: 388.8 g/mol
InChI Key: LTTCNRZBOGKENI-ZZXKWVIFSA-N
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Description

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl halides under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol and requires several hours to complete. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.

    Common Reagents and Conditions: Typical reagents include bases like piperidine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation pathways, respectively . This inhibition leads to the induction of apoptosis in cancer cells and the arrest of the cell cycle at specific phases .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

Molecular Formula

C18H11ClF2N4S

Molecular Weight

388.8 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11ClF2N4S/c19-13-4-1-11(2-5-13)3-6-17-24-25-16(22-23-18(25)26-17)9-12-7-14(20)10-15(21)8-12/h1-8,10H,9H2/b6-3+

InChI Key

LTTCNRZBOGKENI-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F)Cl

Origin of Product

United States

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